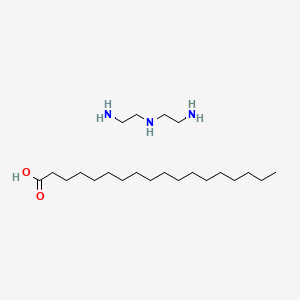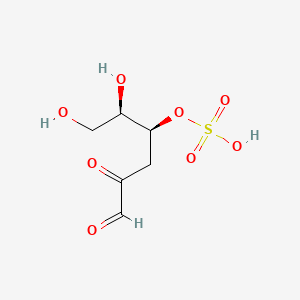
3-Deoxy-D-erythro-hexos-2-ulose 4-(hydrogen sulfate)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Deoxy-D-erythro-hexos-2-ulose 4-(hydrogen sulfate) is a chemical compound with significant importance in various scientific fields. It is a derivative of 3-deoxyglucosone, a dicarbonyl compound known for its role in the Maillard reaction and polyol pathway.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-Deoxy-D-erythro-hexos-2-ulose 4-(hydrogen sulfate) typically involves the reaction of 3-deoxyglucosone with sulfuric acid under controlled conditions. The process requires careful monitoring of temperature and pH to ensure the desired product is obtained without significant side reactions .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This often includes the use of advanced purification techniques such as chromatography and crystallization to isolate the final product .
Analyse Chemischer Reaktionen
Types of Reactions
3-Deoxy-D-erythro-hexos-2-ulose 4-(hydrogen sulfate) undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can convert it into simpler sugar derivatives.
Substitution: It can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various acids and bases for substitution reactions. The conditions typically involve controlled temperatures and pH levels to ensure specific reaction pathways .
Major Products Formed
The major products formed from these reactions include various sugar derivatives and acids, which can be further utilized in different chemical processes .
Wissenschaftliche Forschungsanwendungen
3-Deoxy-D-erythro-hexos-2-ulose 4-(hydrogen sulfate) has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a model compound for studying carbohydrate chemistry.
Biology: The compound is studied for its role in the Maillard reaction and its effects on protein glycation.
Medicine: Research is ongoing into its potential as a biomarker for diabetes and other metabolic disorders.
Wirkmechanismus
The mechanism by which 3-Deoxy-D-erythro-hexos-2-ulose 4-(hydrogen sulfate) exerts its effects involves its reactivity with amino groups in proteins, leading to the formation of advanced glycation end-products (AGEs). These AGEs can affect protein function and are implicated in various diseases, including diabetes and cardiovascular disorders. The compound’s molecular targets include proteins and enzymes involved in metabolic pathways .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-Deoxyglucosone: A precursor to 3-Deoxy-D-erythro-hexos-2-ulose 4-(hydrogen sulfate) and a key intermediate in the Maillard reaction.
D-erythro-Hexos-2-ulose: Another related compound with similar reactivity and applications.
Uniqueness
3-Deoxy-D-erythro-hexos-2-ulose 4-(hydrogen sulfate) is unique due to its specific sulfate group, which imparts distinct chemical properties and reactivity compared to its non-sulfated counterparts. This uniqueness makes it valuable for specific applications in research and industry .
Eigenschaften
CAS-Nummer |
86762-32-5 |
|---|---|
Molekularformel |
C6H10O8S |
Molekulargewicht |
242.21 g/mol |
IUPAC-Name |
[(2R,3S)-1,2-dihydroxy-5,6-dioxohexan-3-yl] hydrogen sulfate |
InChI |
InChI=1S/C6H10O8S/c7-2-4(9)1-6(5(10)3-8)14-15(11,12)13/h2,5-6,8,10H,1,3H2,(H,11,12,13)/t5-,6+/m1/s1 |
InChI-Schlüssel |
XLRZBEABVHKWFK-RITPCOANSA-N |
Isomerische SMILES |
C([C@@H]([C@@H](CO)O)OS(=O)(=O)O)C(=O)C=O |
Kanonische SMILES |
C(C(C(CO)O)OS(=O)(=O)O)C(=O)C=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


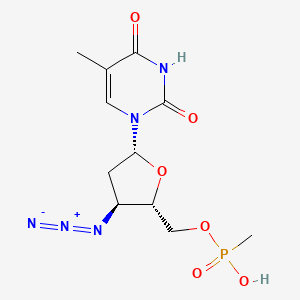
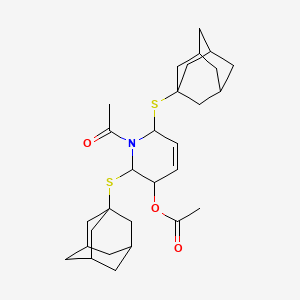
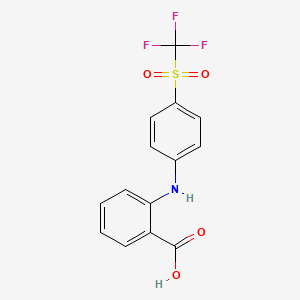
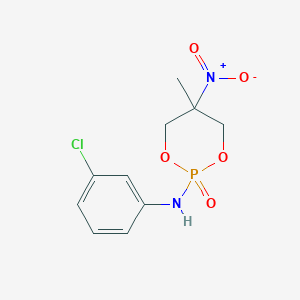
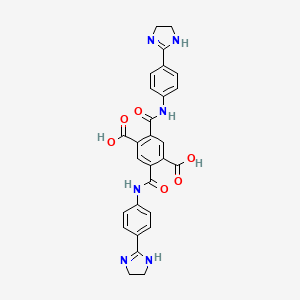
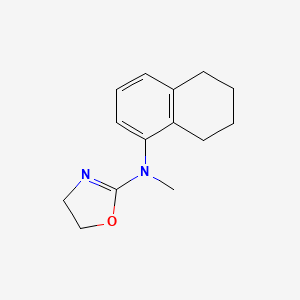
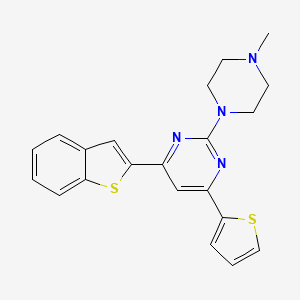
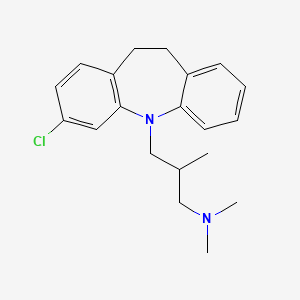
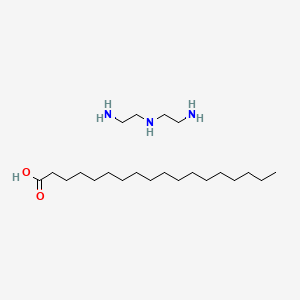
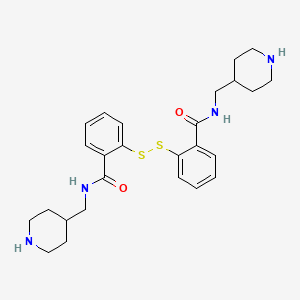
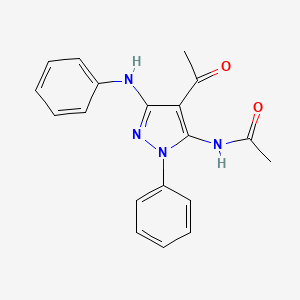
![[3-[(4-Methylphenyl)sulfonyloxymethyl]oxetan-3-yl]methyl 4-methylbenzenesulfonate](/img/structure/B12800491.png)
![4-{[(2,4-Diaminopteridin-6-yl)methyl]amino}benzamide](/img/structure/B12800492.png)
